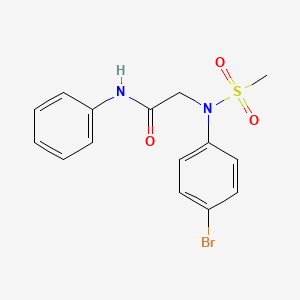
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, as well as the activation of immune cells, such as macrophages and natural killer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that tumors need to grow and spread.
实验室实验的优点和局限性
One advantage of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well-documented. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to improve its anti-tumor activity.
合成方法
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,4,5-trichlorophenylacetic acid with 3-dimethylaminopropylamine. This reaction produces the intermediate 2,4,5-trichlorophenylacetamide, which is then cyclized using phosphorus oxychloride to form this compound.
科学研究应用
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-19(2,3)20-18(21)17-13-9-5-7-11-15(13)22-16-12-8-6-10-14(16)17/h5-12,17H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVDIUTLQKERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

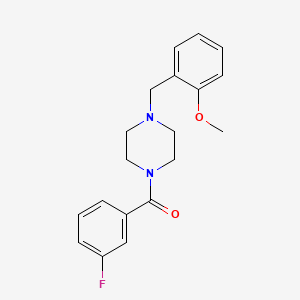
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)

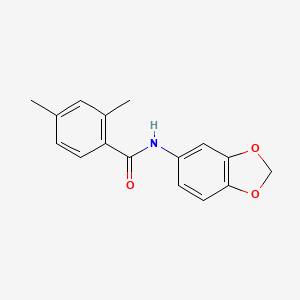
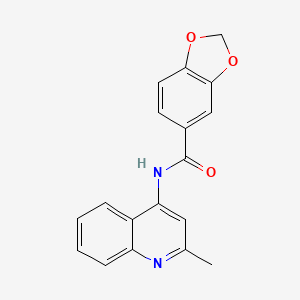

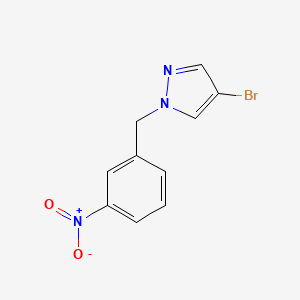
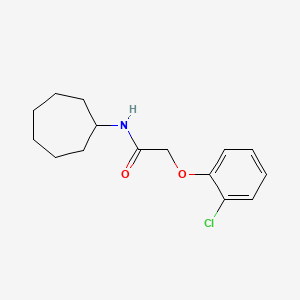
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
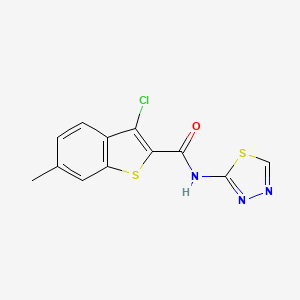
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
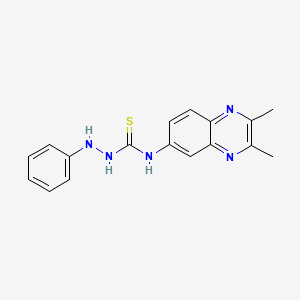
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
